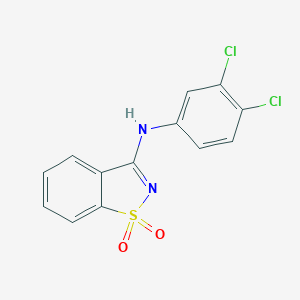
N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. TFB is a sulfonamide derivative that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery, medicinal chemistry, and bioorganic chemistry.
Mécanisme D'action
The mechanism of action of TFB involves the binding of the trifluoromethyl group to the zinc ion in the active site of carbonic anhydrase enzymes, which leads to the inhibition of their activity. TFB has been shown to be a competitive inhibitor of carbonic anhydrase enzymes, meaning that it competes with the substrate for binding to the active site. The binding of TFB to carbonic anhydrase enzymes is reversible, and the inhibition can be reversed by removing TFB from the system or by using a higher concentration of substrate.
Biochemical and Physiological Effects
TFB has been shown to have various biochemical and physiological effects, depending on the specific enzyme or system being studied. Inhibition of carbonic anhydrase IX by TFB has been shown to reduce the growth and survival of cancer cells, as well as increase their sensitivity to chemotherapy. Inhibition of carbonic anhydrase enzymes in bone cells by TFB has been shown to reduce bone resorption and increase bone mineral density, which could be beneficial for the treatment of osteoporosis and other bone diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFB in lab experiments is its high potency and selectivity towards carbonic anhydrase enzymes, which allows for the specific inhibition of these enzymes without affecting other biological processes. TFB is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using TFB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. Additionally, the reversible nature of TFB inhibition can make it challenging to interpret the results of some experiments.
Orientations Futures
There are several potential future directions for the use of TFB in scientific research. One area of interest is the development of TFB-based drugs for the treatment of cancer and bone diseases. Another area of interest is the use of TFB as a tool to study the role of carbonic anhydrase enzymes in other physiological processes, such as respiration and acid-base balance. Additionally, the development of new synthesis methods for TFB and related compounds could lead to the discovery of new drugs and tools for scientific research.
Méthodes De Synthèse
The synthesis of TFB involves the reaction of 4-methyl-2-pyridinecarboxylic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as lithium aluminum hydride to yield TFB. The overall yield of TFB synthesis is approximately 50%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
TFB has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. TFB has been shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. TFB has also been used as a tool to study the role of carbonic anhydrase enzymes in bacterial pathogenesis, as well as in the development of new drugs for the treatment of osteoporosis and other bone diseases.
Propriétés
Nom du produit |
N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11F3N2O2S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F3N2O2S/c1-9-5-6-17-12(7-9)18-21(19,20)11-4-2-3-10(8-11)13(14,15)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
SEPVBHVHLAOVSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
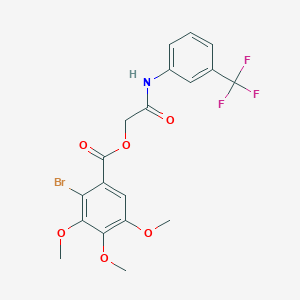
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)


![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
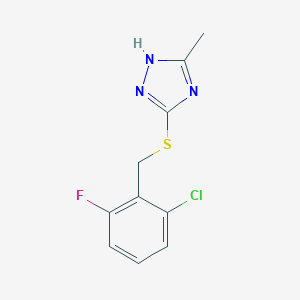
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
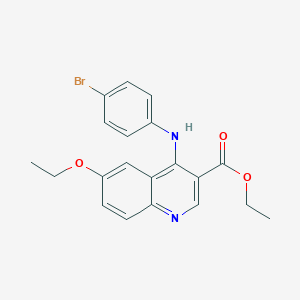
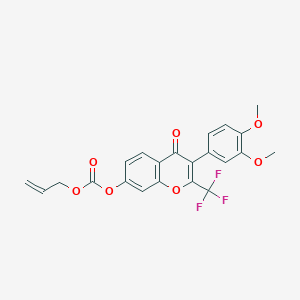
![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)
